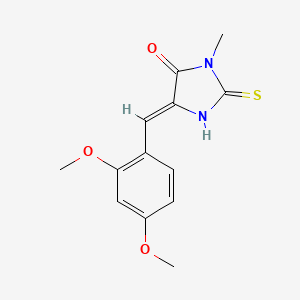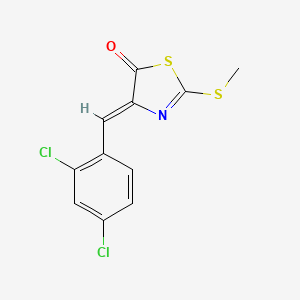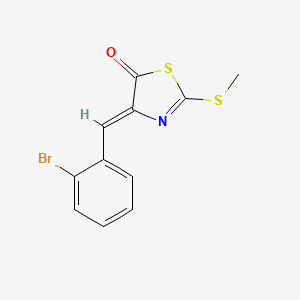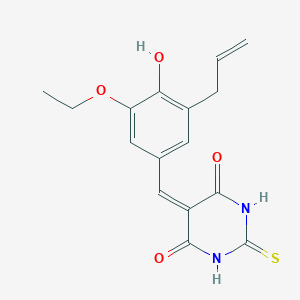![molecular formula C18H16N2O5 B5912150 methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate is a synthetic compound that belongs to the class of acrylates. It is commonly used in scientific research for its unique properties and potential applications. In
作用机制
The mechanism of action of methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate is related to its ability to react with ROS and form a fluorescent product. The reaction involves the transfer of an electron from the ROS to the nitro group of the compound, resulting in the formation of a highly fluorescent product. This mechanism has been used in the development of various fluorescent probes for the detection of ROS.
Biochemical and Physiological Effects:
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate has been shown to have minimal biochemical and physiological effects on living cells. It has been found to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it may exhibit some cytotoxic effects.
实验室实验的优点和局限性
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate has various advantages and limitations for lab experiments. One of the advantages is its ability to detect ROS in living cells with high sensitivity and specificity. Additionally, it can be easily synthesized and modified to suit specific research needs. However, one of the limitations is its limited stability under certain conditions, which may affect its performance in lab experiments.
未来方向
There are various future directions for the use of methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate in scientific research. One of the directions is the development of new fluorescent probes for the detection of ROS in living cells. Additionally, it can be used in the development of new drugs for the treatment of diseases related to oxidative stress. Furthermore, it has potential applications in the development of new materials for use in optoelectronics and photonics.
Conclusion:
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate is a synthetic compound that has various scientific research applications. It is commonly used in the development of fluorescent probes for the detection of ROS in living cells. Its mechanism of action involves the transfer of an electron from the ROS to the nitro group of the compound, resulting in the formation of a highly fluorescent product. Although it has some limitations, it has various advantages for lab experiments. Furthermore, it has potential applications in the development of new drugs and materials.
合成方法
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate can be synthesized through various methods. One of the commonly used methods involves the reaction between 4-nitroaniline and 4-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with methyl acrylate in the presence of a base catalyst to form the final product.
科学研究应用
Methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate has various scientific research applications. It is commonly used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) in living cells. It has also been used in the synthesis of photoswitchable fluorescent probes for super-resolution microscopy. Additionally, this compound has potential applications in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
methyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-12-3-7-14(8-4-12)17(21)19-16(18(22)25-2)11-13-5-9-15(10-6-13)20(23)24/h3-11H,1-2H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQLQPFCOXOHQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)




![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)



![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)